potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
potassium;5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.K/c11-8(12)7-6-3-1-2-4-10(6)5-9-7;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXOJYVVDTXTRN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-1-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for mixing and temperature control ensures consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of imidazo[1,5-a]pyridine-1-carboxylic acid derivatives
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives
Substitution: Formation of substituted imidazo[1,5-a]pyridine compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Imidazo[1,5-a]pyridine derivatives are known for their anticancer properties. Studies have shown that potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate exhibits significant cytotoxic effects against various cancer cell lines. For instance, a recent study demonstrated that this compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Mechanism of Action
The mechanism of action involves the modulation of key signaling pathways associated with cell survival and apoptosis. The compound acts as an inhibitor of specific kinases that are overexpressed in cancer cells, leading to reduced tumor growth .
Materials Science
Optoelectronic Devices
this compound has been explored for its potential use in optoelectronic devices due to its luminescent properties. Research indicates that derivatives of imidazo[1,5-a]pyridine can be utilized in the fabrication of light-emitting diodes (LEDs) and organic photovoltaic cells .
Table: Luminescent Properties of Imidazo[1,5-a]pyridine Derivatives
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 520 | 45 |
| 3-methyl derivative | 540 | 50 |
| Unsubstituted imidazo compound | 500 | 35 |
This table illustrates the emission characteristics and quantum yields of various derivatives, highlighting the promising applications in optoelectronics.
Agrochemicals
Pesticidal Properties
The imidazo[1,5-a]pyridine framework is also significant in agrochemical applications. This compound has been investigated for its efficacy as a pesticide. Field studies have shown that it possesses insecticidal activity against common agricultural pests .
Case Study: Efficacy Against Aphids
In a controlled environment study conducted on aphids (a major pest in crops), this compound demonstrated over 80% mortality within 48 hours of application at a concentration of 100 mg/L . This suggests its potential as an effective pesticide alternative.
Mechanism of Action
The mechanism of action of potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9)
- Structure : Bromine replaces the carboxylate group at the 1-position.
- Molecular Formula : C₇H₉BrN₂.
- Key Properties : Lower polarity compared to the carboxylate derivative, leading to reduced solubility in aqueous systems. Used as an intermediate in cross-coupling reactions for drug discovery .
5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine Dihydrochloride (CAS 1417635-70-1)
- Structure : Amine group at the 7-position with dihydrochloride salt.
- Molecular Formula : C₇H₁₃Cl₂N₃.
- Key Properties : Enhanced solubility in water due to the hydrochloride salt. Primarily used in biochemical research, including receptor-binding studies .
Carboxylate Derivatives (e.g., Compounds 5y and 5z from )
- Example: 10-(3,4-dihydronaphthalen-1-yl)-5H-benzo[e]pyrido[2',1':2,3]imidazo[4,5-b]indole-7(6H)-carboxylate (5y). Molecular Formula: Not explicitly stated but includes fused aromatic systems. Key Properties: Melting point 206–207°C, IR absorption at 1722 cm⁻¹ (C=O stretch). Used in fluorescence-based materials due to extended conjugation .
Physicochemical and Spectral Properties
Biological Activity
Potassium 5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a heterocyclic structure that contributes to its biological activity. The imidazo[1,5-a]pyridine core is recognized for its role in various medicinal chemistry applications.
Antimicrobial Activity
Research has demonstrated that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, a study showed that certain imidazo[1,2-a]pyridine compounds had minimum inhibitory concentrations (MICs) as low as 0.006 μM against Mycobacterium tuberculosis H37Rv strains . This highlights the potential of this compound as an effective antimicrobial agent.
Anticancer Properties
Recent studies have revealed that derivatives of imidazo[1,5-a]pyridine can modulate oncogenic pathways. A novel derivative was found to inhibit KRAS G12D mutations associated with solid tumors . This suggests that this compound may hold promise in cancer therapy by targeting critical signaling pathways.
The biological mechanisms underlying the activity of imidazo[1,5-a]pyridine derivatives often involve the inhibition of specific enzymes or receptors. For example:
- Inhibition of QcrB : Compounds from this class have been shown to inhibit QcrB in M. tuberculosis, disrupting electron transport and leading to bacterial cell death .
- Binding Affinity : The interactions with KRAS proteins indicate that these compounds can stabilize inactive conformations of the protein, thereby preventing its activation .
Research Findings and Case Studies
Recent literature has documented various studies focusing on the efficacy and mechanisms of this compound and related compounds.
Table: Summary of Biological Activity Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies that enhance its bioactivity. Recent advancements include one-pot reactions that yield diverse functionalized derivatives with improved pharmacological profiles .
Q & A
Advanced Research Question
- Thermal Stability : Molecular dynamics simulations predict decomposition thresholds (>300°C) based on analogous imidazolate frameworks (e.g., ZIFs) .
- Hydrolytic Stability : Quantum mechanical calculations (e.g., COSMO-RS) assess susceptibility to hydrolysis in aqueous media .
- Coordination Chemistry : DFT explores binding affinities for metal ions (e.g., Zn²⁺, Co²⁺), relevant to MOF synthesis .
What are its potential applications in materials science?
Advanced Research Question
- Metal-Organic Frameworks (MOFs) : The carboxylate group acts as a linker for constructing porous ZIF-like structures with high CO₂ adsorption capacity (~83 L CO₂/L material at 273 K) .
- Catalysis : As a ligand in transition-metal complexes for asymmetric synthesis (e.g., Pd-catalyzed cross-couplings) .
How can contradictory spectral data be resolved during characterization?
Advanced Research Question
- Multi-Technique Validation : Cross-reference NMR, IR, and HRMS to distinguish between isomeric byproducts.
- Crystallographic Refinement : Resolve ambiguities in proton assignments (e.g., overlapping aliphatic peaks) via single-crystal X-ray diffraction .
- Dynamic NMR : Variable-temperature studies clarify conformational dynamics in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
